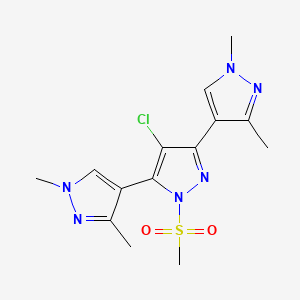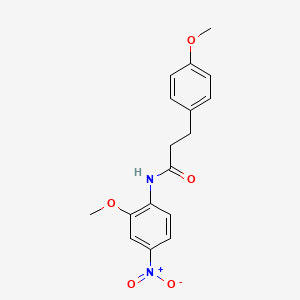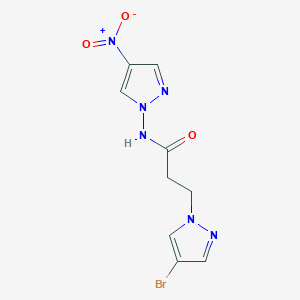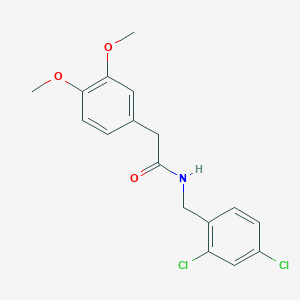
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple pyrazole rings, a chloro substituent, and a methylsulfonyl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chloro and methylsulfonyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and sulfonylating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro substituent or the pyrazole rings, resulting in dechlorinated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, forming a variety of substituted pyrazole derivatives. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups may enhance its binding affinity to enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole include other pyrazole derivatives with different substituents. For example:
3,5-dimethylpyrazole: Lacks the chloro and methylsulfonyl groups, resulting in different chemical and biological properties.
4-chloro-3,5-dimethylpyrazole: Contains the chloro group but lacks the additional pyrazole rings and methylsulfonyl group.
1-methylsulfonyl-3,5-dimethylpyrazole: Features the methylsulfonyl group but lacks the chloro substituent and additional pyrazole rings
Eigenschaften
Molekularformel |
C14H17ClN6O2S |
|---|---|
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole |
InChI |
InChI=1S/C14H17ClN6O2S/c1-8-10(6-19(3)16-8)13-12(15)14(21(18-13)24(5,22)23)11-7-20(4)17-9(11)2/h6-7H,1-5H3 |
InChI-Schlüssel |
VTJZBXMHSOHOOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C)C3=CN(N=C3C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(2,4-dimethylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10895130.png)
![N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10895131.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)

![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)
![N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10895171.png)

![(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10895186.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10895197.png)
![N-(4-cyanophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10895203.png)
![5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10895205.png)
